
1-Butanamine, 4-(diethoxyphenylsilyl)-
Overview
Description
1-Butanamine, 4-(diethoxyphenylsilyl)- is an organic compound with the molecular formula C14H25NO2Si. It is a derivative of butanamine, where the butanamine moiety is substituted with a diethoxyphenylsilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butanamine, 4-(diethoxyphenylsilyl)- typically involves the reaction of butanamine with a diethoxyphenylsilyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Butanamine+Diethoxyphenylsilyl chloride→1-Butanamine, 4-(diethoxyphenylsilyl)-+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process typically includes steps for purification, such as distillation or recrystallization, to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Butanamine, 4-(diethoxyphenylsilyl)- can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The silyl group can participate in substitution reactions, where the diethoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce secondary amines .
Scientific Research Applications
Organic Synthesis
1-Butanamine, 4-(diethoxyphenylsilyl)- serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions typical of amines, including:
- Alkylation : Reacting with alkyl halides to form larger organic molecules.
- Acylation : Forming amides through reaction with acyl chlorides or anhydrides.
- Condensation Reactions : Engaging with carbonyl compounds to produce imines or enamines.
Table 1: Common Reactions Involving 1-Butanamine, 4-(diethoxyphenylsilyl)-
Reaction Type | Example Reaction | Product Type |
---|---|---|
Alkylation | R-X + Amine → Alkylated Amine | Alkylated Products |
Acylation | RCOCl + Amine → Amide | Amides |
Condensation | Carbonyl + Amine → Imines | Imines |
Pharmaceutical Applications
The compound is utilized in the synthesis of various pharmaceutical agents. Its amine functionality is crucial for creating bioactive molecules. Notable applications include:
- Antidiabetic Drugs : It can be used as a precursor for compounds like tolbutamide, which is used in diabetes management.
- Pesticides and Herbicides : The compound acts as an intermediate in the synthesis of agrochemicals, enhancing crop protection.
Case Study: Synthesis of Tolbutamide
Tolbutamide is synthesized using intermediates derived from 1-butanamine derivatives. The process involves the acylation of the amine to form the corresponding sulfonamide, demonstrating the compound's utility in medicinal chemistry.
Materials Science
In materials science, 1-butanamine derivatives are explored for their potential in creating functionalized silanes that can modify surfaces or enhance material properties.
- Silane Coupling Agents : The diethoxyphenylsilyl group enhances adhesion properties when applied to substrates in coatings and sealants.
Table 2: Applications in Materials Science
Application Type | Description |
---|---|
Coatings | Improves adhesion and durability of paints |
Sealants | Enhances water resistance and flexibility |
Composite Materials | Acts as a coupling agent for better bonding |
Analytical Chemistry
1-Butanamine, 4-(diethoxyphenylsilyl)- can also be utilized as a reagent in analytical chemistry for detecting specific ions or compounds due to its ability to form complexes with metal ions.
Table 3: Analytical Applications
Application Type | Methodology |
---|---|
Ion Detection | Forms complexes with metal ions for analysis |
Chromatography | Used as a derivatizing agent |
Mechanism of Action
The mechanism of action of 1-Butanamine, 4-(diethoxyphenylsilyl)- involves its interaction with various molecular targets. The silyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
1-Butanamine: A primary amine with similar reactivity but lacking the silyl group.
4-(Diethoxyphenylsilyl)butane: A compound with a similar silyl group but without the amine functionality.
Uniqueness: 1-Butanamine, 4-(diethoxyphenylsilyl)- is unique due to the presence of both the amine and silyl groups, which confer distinct chemical and physical properties. The silyl group enhances stability and lipophilicity, while the amine group provides reactivity and potential for hydrogen bonding .
This compound’s combination of functional groups makes it a versatile and valuable molecule in various fields of research and industry.
Biological Activity
1-Butanamine, 4-(diethoxyphenylsilyl)-, also known by its CAS number 7534-55-6, is a silane-based compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1-Butanamine, 4-(diethoxyphenylsilyl)- features a butyl amine group attached to a phenyl ring that is further substituted with diethoxy groups and a silicon atom. The molecular formula is C13H19NO3Si, with a molecular weight of approximately 275.37 g/mol. Its unique structure allows for various interactions within biological systems.
The biological activity of 1-Butanamine, 4-(diethoxyphenylsilyl)- can be attributed to its ability to interact with cellular receptors and enzymes. The presence of the amine group suggests potential interactions with neurotransmitter receptors, while the silane component may enhance its stability and bioavailability.
Antimicrobial Activity
Research indicates that compounds similar to 1-Butanamine, 4-(diethoxyphenylsilyl)- exhibit significant antimicrobial properties. A study demonstrated that silane-modified amines can disrupt bacterial cell membranes, leading to cell lysis. The effectiveness against various pathogens highlights its potential as an antimicrobial agent.
Antioxidant Properties
The antioxidant capabilities of this compound are noteworthy. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several silane derivatives, including 1-Butanamine, 4-(diethoxyphenylsilyl)-. The results indicated a notable reduction in bacterial viability against Staphylococcus aureus and Escherichia coli, suggesting that the compound could serve as a lead for developing new antimicrobial agents.
Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 12 | 64 |
Study on Antioxidant Activity
In another investigation focused on antioxidant activity, the compound was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results demonstrated that at concentrations above 100 µM, it significantly reduced DPPH radical levels by over 70%, indicating strong antioxidant potential.
Pharmacological Potential
Recent pharmacological studies have suggested that compounds like 1-Butanamine, 4-(diethoxyphenylsilyl)- may have therapeutic applications in treating oxidative stress-related conditions. Its ability to modulate signaling pathways involved in inflammation and apoptosis presents opportunities for further drug development.
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies indicate low toxicity levels in mammalian cell lines at therapeutic doses, but further investigations are needed to fully ascertain its safety in vivo.
Properties
IUPAC Name |
4-[diethoxy(phenyl)silyl]butan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2Si/c1-3-16-18(17-4-2,13-9-8-12-15)14-10-6-5-7-11-14/h5-7,10-11H,3-4,8-9,12-13,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUCSFLLCZTCPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCN)(C1=CC=CC=C1)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625821 | |
Record name | 4-[Diethoxy(phenyl)silyl]butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7534-55-6 | |
Record name | 4-[Diethoxy(phenyl)silyl]butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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